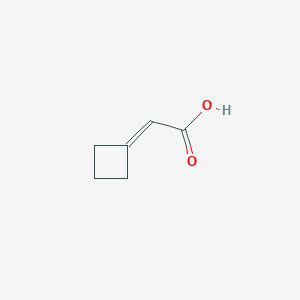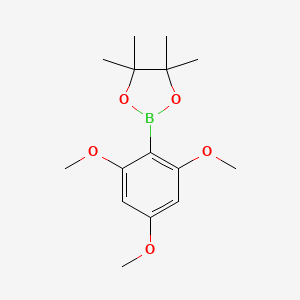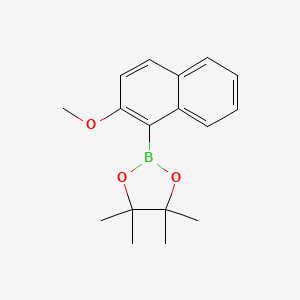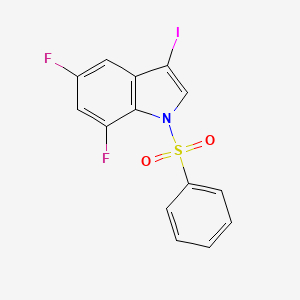
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole
Übersicht
Beschreibung
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole, or 5,7-DFI-PhenInd, is a new compound with potential applications in scientific research. It is an indole-based compound, containing both a difluoro and an iodinated moiety, and is of interest due to its potential to modulate biological processes. The synthesis of this compound has been reported in the literature, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Masked 2,3-Diaminoindole Synthesis: A three-step synthesis process for masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole has been developed. This involves treatment with trifluoroacetic acid to generate unstable 2,3-diamino-1-(phenylsulfonyl)indole, which can be trapped with α-dicarbonyl compounds (Mannes, Onyango, & Gribble, 2016).
- Copper Catalyzed Cyclization: A synthetic pathway for preparing 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via a copper-catalyzed cyclization approach has been developed, highlighting its importance in biological activities, particularly in antiviral and anticancer compounds (López et al., 2017).
Applications in Molecular and Structural Chemistry
- Formation of 5H-pyrazino[2,3-b]indoles: The synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate, a potentially useful intermediate, can be achieved via different approaches, including the oxidation of 1-(phenylsulfonyl)indole (Gribble & Conway, 1990).
- Synthetic Analogue of Indole-2,3-quinodimethane: The fused heterocycle 4-(phenylsulfonyl)-4H-furo[3,4-b]indole has been synthesized as an indole-2,3-quinodimethane analogue, showcasing a method to create complex molecular structures (Gribble, Jiang, & Liu, 2002).
Biological and Pharmacological Research
- Antimicrobial Activity: Some 2- and 3-aryl substituted indoles synthesized from 1-(phenylsulfonyl)indole derivatives exhibited significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Leboho, Michael, van Otterlo, van Vuuren, & de Koning, 2009).
- Ligands for 5-HT6 Receptor: A series of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole and its derivatives were synthesized as 5-HT6 receptor ligands, showing potential in the treatment of cognitive disorders (Nirogi, Bandyala, Gangadasari, & Khagga, 2016).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-5,7-difluoro-3-iodoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2INO2S/c15-9-6-11-13(17)8-18(14(11)12(16)7-9)21(19,20)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJBTMPMUUCYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC(=C3)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621501 | |
| Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole | |
CAS RN |
500139-01-5 | |
| Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



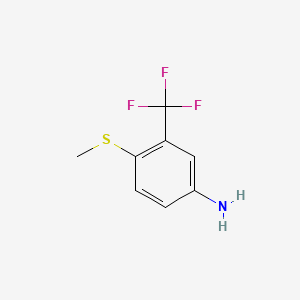
![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)

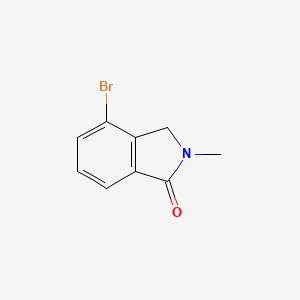

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)


